Adu-S100 free acid Adu-S100 free acid ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) agonist (activator) of Stimulator of Interferon Genes (STING), a receptor crucial to activate the innate (endogenous) immune system. ADU-S100 (MIW815) activates all known human and mouse STINGs, and effectively induces the expression of cytokines and chemokines, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells.
Brand Name: Vulcanchem
CAS No.: 1638241-89-0
VCID: VC0003385
InChI: InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1
SMILES: C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O
Molecular Formula: C20H24N10O10P2S2
Molecular Weight: 690.5 g/mol

Adu-S100 free acid

CAS No.: 1638241-89-0

Cat. No.: VC0003385

Molecular Formula: C20H24N10O10P2S2

Molecular Weight: 690.5 g/mol

* For research use only. Not for human or veterinary use.

Adu-S100 free acid - 1638241-89-0

Specification

CAS No. 1638241-89-0
Molecular Formula C20H24N10O10P2S2
Molecular Weight 690.5 g/mol
IUPAC Name (1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol
Standard InChI InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1
Standard InChI Key IZJJFUQKKZFVLH-ZILBRCNQSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O
SMILES C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O
Canonical SMILES C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Introduction

Chemical Identity and Properties

ADU-S100 free acid is a synthetic cyclic dinucleotide (CDN) agonist specifically designed to activate the STING pathway, a crucial component of innate immune system activation. The compound is also known by several synonyms including MIW815, ML RR-S2 CDA, and (Rp,Rp)-2'3'-c-di-AM(PS)2 .

Chemical Structure

The molecular formula of ADU-S100 free acid is C20H24N10O10P2S2 with a molecular weight of 690.54 g/mol . Its chemical structure features a bisphosphothioate analog of cyclic di-AMP, where the non-bridging oxygen atoms at the internucleotide phosphate bridge have been substituted with sulfur atoms. This modification makes ADU-S100 less susceptible to enzymatic hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1) .

The IUPAC name of ADU-S100 free acid is "(2R,5R,7R,8R,10R,12aR,14R,15R,15aS,16R)-7,14-bis(6-amino-9H-purin-9-yl)-15,16-dihydroxy-2,10-dimercaptooctahydro-12H-5,8-methanofuro[3,2-l] pentaoxa diphosphacyclotetradecine 2,10-dioxide" . Its InChI Key is IZJJFUQKKZFVLH-YBVMPXGUSA-N .

Structural Characteristics

ADU-S100 contains a phosphate bridge configuration with both 2′-5′ and 3′-5′ linkages, which provides enhanced binding affinity to STING and generates more potent proinflammatory responses compared to cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) . The compound has 10 defined stereocenters, contributing to its specific three-dimensional structure and biological activity .

The free acid form of ADU-S100 differs from its sodium salt form (CAS number: 1638750-95-4) in that the sodium salt has the molecular formula C20H22N10O10P2S2·2Na and a molecular weight of 734.507 g/mol .

Mechanism of Action

STING Pathway Activation

ADU-S100 functions as a synthetic cyclic dinucleotide that mimics an endogenous cyclic dinucleotide called cGAMP, which is the native substrate of human STING . The compound activates all known variants of human STING, triggering a cascade of immune responses .

Upon STING activation, there is induction of type I interferons, proinflammatory cytokines, and chemokines. This cascade leads to the activation of dendritic cells and the subsequent priming of tumor-specific T cells, creating both innate and adaptive immune responses against cancer cells .

Immunological Effects

In preclinical studies, ADU-S100 has demonstrated the ability to induce tumor-specific CD8-positive T cells, leading to tumor clearance . The compound enhances the production of tumor necrosis factor alpha (TNFα) and interferon beta (IFNβ) in bone marrow-derived dendritic cells (BMDCs), which are critical components of the anti-tumor immune response .

ADU-S100 also increases the expression of Tim-3 on dendritic cells, showing a significant upregulation of this protein . The activation of the STING pathway by ADU-S100 ultimately results in robust and durable antigen-specific T-cell mediated immune responses against cancer cells .

Preclinical Research Findings

In Vitro Studies

Laboratory studies have demonstrated that ADU-S100 enhances the production of TNFα and IFNβ in BMDCs. When mouse and human conventional dendritic cells type 2 (cDC2) were cultured with 25 μM ADU-S100 for 24 hours, there was a significant upregulation of Tim-3 expression on these cells .

Additionally, free ADU-S100 (0.5 μg/mL) and liposomal ADU-S100 (0.1 μg/mL) have been tested in BMDCs, with the results showing enhanced production of inflammatory cytokines after 24 hours of treatment .

Animal Model Studies

In murine tumor models, intratumoral injection of ADU-S100 induced tumor-specific CD8-positive T cells, leading to tumor clearance . When ADU-S100 was combined with immune checkpoint inhibitors, there was a synergistic effect - the CD8 T-cell expansion driven by ADU-S100 enhanced the efficacy of checkpoint inhibition, generating stronger and more durable eradication of tumors, including at distal non-injected sites .

In one study, B16F1-OVA cells were injected into the right groin of C57BL/6 mice, and tumor-bearing mice were treated intratumorally with saline and 50 μg ADU-S100 every 2 days during the first week. The dose was subsequently reduced to 30 μg while maintaining the same frequency of administration. Results showed that mice treated with ADU-S100 experienced weight loss and developed smaller tumors .

Another study demonstrated that following a 50 μg bolus injection of ADU-S100 on day 14 after intracranial implantation of GL261 in mice, analysis of brain infiltrating leukocytes showed suppression of microglia, CD4+ and CD8+ T cell populations, and infiltration of natural killer (NK) and CD11b/Gr1 inflammatory immune cells three days after treatment. Seven days post-treatment, the proportion of T cells recovered and increased compared to baseline levels .

Importantly, NK cell depletion studies in GL261-bearing mice showed a complete loss of efficacy for the ADU-S100 treatment, while the isotype group treated with a 50 μg ADU-S100 bolus consistently showed a high percentage of tumor-free survivors (about two-thirds), highlighting the importance of NK cells in the anti-tumor response .

Clinical Development

Clinical Trials

ADU-S100 was the first STING agonist to be evaluated as a cancer immunotherapy in clinical trials . Several clinical trials have been conducted or are ongoing to assess its safety, pharmacokinetics, and efficacy in cancer patients.

The table below summarizes the key clinical trials involving ADU-S100:

Trial IdentifierPhaseCancer TypeCombinationStatusKey Findings
NCT02675439Phase 1Advanced/metastatic solid tumors and lymphomasADU-S100 monotherapyTerminated 12/2019Limited clinical efficacy, single confirmed partial response
NCT03172936Phase 1bSolid tumors and lymphomasADU-S100 + spartalizumab (anti-PD-1)Terminated 12/2019Several patients experienced partial responses
NCT03937141Phase 2First-line head and neck squamous cell carcinoma (HNSCC)ADU-S100 + pembrolizumabOngoingResults pending

Clinical Results and Challenges

In the first-in-human trial of ADU-S100 monotherapy (NCT02675439), 47 patients with advanced/metastatic cancers received weekly intratumoral injections of ADU-S100 at doses ranging from 50 to 6,400 μg on a 3-weeks-on/1-week-off schedule . There was only one dose-limiting toxicity reported, but clinical efficacy was limited, with only a single confirmed partial response .

In the NCT03172936 trial, 66 patients received ADU-S100 in combination with the anti-PD-1 monoclonal antibody spartalizumab. No dose-limiting toxicities were observed, and several patients experienced partial responses . In this trial, 12 out of 53 participants achieved stable disease, 4 out of 53 had a partial response, and 1 showed a complete response .

Pharmacokinetic studies showed that ADU-S100 was rapidly absorbed from the injection site and quickly eliminated from the bloodstream with a terminal half-life of approximately 24 minutes . This short half-life has been identified as a potential limitation to its clinical efficacy .

Formulation and Delivery Approaches

Liposomal Delivery

One of the key challenges in the clinical translation of cyclic dinucleotides like ADU-S100 is their poor drug-like properties. To overcome this limitation, researchers have investigated liposomal formulations for the delivery of ADU-S100 .

Studies have demonstrated that cationic liposomal formulations of ADU-S100 can be optimized to greatly potentiate STING activation in antigen-presenting cells . Specifically, DOTAP/cholesterol liposomes have been investigated for the systemic delivery of ADU-S100, with a focus on the impact of key formulation factors on loading efficiency, serum stability, and STING agonistic activity .

The process for preparing liposomal ADU-S100 typically involves dissolving lipids in ethanol at different molar ratios, drying to form a thin lipid film, hydrating with a solution of ADU-S100 in HEPES buffer, sonication, and filtration to remove free drug .

Serum Stability

Serum stability studies have been conducted to assess the stability of liposomal ADU-S100 compared to the free drug. In these studies, liposomal ADU-S100 or the free drug is incubated with fetal bovine serum at a 1:10 ratio (v/v) with a final ADU-S100 concentration of 40 μM at 37°C. The samples are collected at predetermined time points and quantified for ADU-S100 using high-performance liquid chromatography (HPLC) .

These studies are essential for understanding the pharmacokinetic properties of different ADU-S100 formulations and identifying approaches to improve its half-life and bioavailability.

Comparison with Other STING Agonists

Alternative STING Agonists

While ADU-S100 was the first STING agonist to enter clinical trials, several other compounds have since been developed and are undergoing clinical testing. These include MK-1454, MK-2118, BMS-986301, GSK3745417, SB-11285, IMSA-101, and E7766 .

E7766, a macrocycle-bridged STING agonist (MBSA) derivative of ADU-S100, has demonstrated pan-genotypic activity across seven human STING genotypes in human primary cells and long-lived anti-tumor activity in murine tumor models with no serious adverse events .

Comparative Efficacy

In preclinical studies comparing BMS-986301 with ADU-S100, BMS-986301 displayed 90% complete tumor regression in CT26 and MC38 mouse tumor models, and 80% complete regression in the CT26 model when combined with anti-PD-1. In contrast, identical dosing with ADU-S100 resulted in only 13% complete regression in both tumor models .

These comparative studies highlight the ongoing development of more potent and effective STING agonists, which may overcome some of the limitations observed with ADU-S100 in clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator